molecular formula C13H10FNO4S B1331689 4-(4-Fluoro-benzenesulfonylamino)-benzoic acid CAS No. 392313-12-1

4-(4-Fluoro-benzenesulfonylamino)-benzoic acid

Cat. No. B1331689
M. Wt: 295.29 g/mol
InChI Key: JZAGNXODGTUSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluoro-benzenesulfonylamino)-benzoic acid (4-FBBA) is an organic compound with a molecular formula of C10H8FNO4S. It is a white crystalline solid that is soluble in water and alcohols. 4-FBBA is a synthetic compound that is used in a variety of scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

  • 4-(4-Fluoro-benzenesulfonylamino)-butyric acid : This compound is also available for proteomics research. Proteomics is a large-scale study of proteins, particularly their structures and functions. But again, specific applications, methods of use, and results are not provided in the source.

  • Amino functionalized benzene-1,4-dicarboxylic acid : This compound has been used in the fabrication of cerium based metal organic frameworks for efficient removal of fluoride from water environment. This is an example of an application in the field of environmental science and water treatment.

  • Benzenesulfonyl chloride : This compound is prepared by reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl5 or POCl3. It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles. Benzenesulfonyl chloride is the derivatization reagent for the determination of various amines in waste water and surface water at the sub-ppb level by gas chromatography-mass spectrometry .

  • 4-Fluorobenzenesulfonic acid : This compound is used as a reactant in the synthesis of HCV inhibitors based on thiazolone scaffold .

  • 4-Fluorobromobenzene : This is a mixed aryl halide (aryl fluoride and aryl bromide) with the formula C6H4BrF. It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom. It has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .

  • Benzenesulfonyl chloride : This compound is prepared by reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl 5 or POCl 3 . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles . Benzenesulfonyl chloride is the derivatization reagent for the determination of various amines in waste water and surface water at the sub-ppb level by gas chromatography-mass spectrometry .

properties

IUPAC Name

4-[(4-fluorophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4S/c14-10-3-7-12(8-4-10)20(18,19)15-11-5-1-9(2-6-11)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAGNXODGTUSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-benzenesulfonylamino)-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Ayesa, C Lindquist, T Agback, K Benkestock… - Bioorganic & medicinal …, 2009 - Elsevier
Highly potent and selective 4-amidofuran-3-one inhibitors of cathepsin S are described. The synthesis and structure–activity relationship of a series of inhibitors with a sulfonamide …
Number of citations: 23 www.sciencedirect.com

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